5-chloro-2,3-dihydro-1H-inden-2-ol
Description
Contextualization of Indanol Core Structures in Modern Organic Synthesis
The indanol core is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates for a range of therapeutic areas. mdpi.com Its structural rigidity and defined three-dimensional shape allow for precise interactions with biological targets such as enzymes and receptors. mdpi.com For instance, derivatives of amino-indanol are crucial components in HIV protease inhibitors like Indinavir. tandfonline.com The versatility of the indanol structure also extends to its use as a chiral auxiliary and ligand in asymmetric synthesis, facilitating the creation of single-enantiomer drugs. researchgate.net The synthesis of the indanol framework itself can be achieved through various methods, including the cyclization of phenyl-substituted precursors and the reduction of the corresponding indanones. mdpi.comgoogle.com
The 2-indanol (B118314) isomer, in particular, is a valuable intermediate in organic synthesis, serving as a precursor for a variety of compounds. guidechem.com Research has shown that 2-indanol can act as an inhibitor of HIV replication by targeting protein synthesis. biosynth.com
Overview of Halogenated Dihydroindenols within Synthetic Chemistry
The introduction of halogen atoms, such as chlorine, into the dihydroindenol structure significantly modifies its chemical and physical properties. chemicalbook.com Halogenation is a common strategy in medicinal chemistry to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. nih.gov Chlorine, being an electronegative and moderately sized atom, can alter the electron distribution within the molecule and provide an additional point of interaction with biological targets. chemicalbook.com
Halogenated organic compounds are synthesized for a wide range of industrial and pharmaceutical applications. guidechem.com In the context of dihydroindenols, halogenation can be achieved through various synthetic routes. Often, the corresponding halogenated indanone serves as a key intermediate. google.com For example, 5-chloro-2,3-dihydro-1H-inden-1-one is a known precursor that can be prepared through processes like intramolecular cyclization. google.com The subsequent reduction of the ketone group yields the desired halogenated dihydroindenol. The reactivity of halogenated compounds can vary, with their utility demonstrated in the production of polymers, pesticides, and pharmaceuticals. nih.gov
Significance of Stereochemistry in Dihydroindanol Derivatives
The presence of one or more chiral centers in dihydroindanol derivatives, including 5-chloro-2,3-dihydro-1H-inden-2-ol, introduces the element of stereochemistry, which is of paramount importance in their biological application. researchgate.net The different spatial arrangements of atoms in enantiomers and diastereomers can lead to vastly different interactions with chiral biological macromolecules like proteins and nucleic acids. nih.gov
It is a well-established principle in pharmacology that the biological activity of a chiral drug often resides in only one of its enantiomers, termed the eutomer, while the other, the distomer, may be less active, inactive, or even cause undesirable side effects. mdpi.comnih.gov Consequently, the stereoselective synthesis of dihydroindanol derivatives is a critical area of research. rsc.org Methodologies such as asymmetric hydrogenation and enzymatic resolutions are employed to obtain enantiomerically pure compounds, ensuring the development of safer and more effective therapeutic agents. tandfonline.comnih.gov The absolute configuration of these molecules dictates their biological function, making stereochemistry a crucial consideration in the design and synthesis of new bioactive dihydroindanol derivatives. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJASWIDTSFDSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Enantioselective Synthesis of 5 Chloro 2,3 Dihydro 1h Inden 2 Ol
Fundamental Considerations of Enantiomerism in 5-Chloro-2,3-dihydro-1H-inden-2-ol
The chirality of this compound originates from the stereogenic center at the C-2 carbon atom of the indanol ring, which is bonded to four different substituents: a hydroxyl group, a hydrogen atom, and two distinct carbon atoms within the fused ring system. This structural arrangement gives rise to two non-superimposable mirror images, known as enantiomers: (R)-5-chloro-2,3-dihydro-1H-inden-2-ol and (S)-5-chloro-2,3-dihydro-1H-inden-2-ol.
These enantiomers exhibit identical physical and chemical properties in an achiral environment. However, their interaction with other chiral entities, such as biological receptors or chiral catalysts, can differ significantly, leading to distinct pharmacological or chemical behaviors. The three-dimensional orientation of the hydroxyl group is the key determinant of the molecule's classification as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.
Asymmetric Synthesis Strategies for Enantiopure this compound
The synthesis of enantiomerically pure forms of this compound is a critical pursuit, primarily driven by the stereospecific requirements of its applications, particularly in pharmaceuticals. Asymmetric synthesis provides a direct route to these chiral molecules.
Chiral Catalyst-Mediated Enantioselective Transformations
The use of chiral catalysts is a powerful strategy to induce enantioselectivity in chemical reactions. csic.es These catalysts create a chiral environment that favors the formation of one enantiomer over the other. csic.es For the synthesis of chiral alcohols like this compound, this often involves the asymmetric reduction of a prochiral ketone precursor, 5-chloro-2,3-dihydro-1H-inden-1-one.
Transition metal complexes with chiral ligands are commonly employed. For instance, iridium-based catalysts, such as those with SpiroPAP ligands, have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of related quinoline (B57606) systems, suggesting their potential applicability to indanone frameworks. nih.gov The choice of metal, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).
Enantioselective Reductions of Ketone Precursors
The enantioselective reduction of the corresponding ketone, 5-chloro-1-indanone, is a prevalent method for producing chiral this compound. wikipedia.org This transformation can be achieved using various chiral reducing agents and catalytic systems.
Catalytic Approaches:
Oxazaborolidine Catalysts (CBS Reduction): Corey-Bakshi-Shibata (CBS) catalysts are well-known for the enantioselective reduction of prochiral ketones using borane (B79455) as the reducing agent. wikipedia.org The catalyst, a chiral oxazaborolidine, coordinates with both the borane and the ketone, facilitating a highly stereocontrolled hydride transfer. wikipedia.org
Transition Metal Catalysts: Chiral ruthenium, rhodium, and iridium complexes are effective for asymmetric transfer hydrogenation and high-pressure hydrogenation of ketones. wikipedia.org These methods often utilize isopropanol (B130326) or formic acid as the hydrogen source for transfer hydrogenation. wikipedia.org
Stoichiometric Approaches:
Chiral Hydride Reagents: Reagents like BINAL-H (lithium aluminum hydride modified with (R)- or (S)-BINOL) can achieve high enantioselectivity in the reduction of aryl alkyl ketones. uwindsor.ca The bulky chiral ligand creates a steric environment that directs the hydride attack to one face of the carbonyl group. uwindsor.ca
Enantiomeric Resolution Techniques for Racemic Mixtures
When a synthesis yields a racemic mixture of this compound, resolution techniques are necessary to separate the enantiomers.
Enzymatic Kinetic Resolution using Lipases
Enzymatic kinetic resolution is a highly effective method for separating enantiomers of alcohols. jocpr.com This technique leverages the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture. jocpr.com
In a typical procedure, a racemic mixture of this compound is subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL). mdpi.comnih.gov The enzyme will selectively acylate one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric purity. jocpr.com For example, lipase-catalyzed acetylation can be employed to obtain the enantiomerically enriched acetate (B1210297) and the remaining unreacted alcohol. mdpi.com The efficiency of the resolution is determined by the enantiomeric ratio (E-value) of the enzyme.
A study on a similar compound demonstrated that lipase PS (from Amano) was effective in the hydrolysis of a racemic ester, yielding the desired (S)-alcohol with good enantiomeric ratio. mdpi.com
Classical Chemical Resolution Methods
Classical chemical resolution involves the derivatization of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomers.
Determination of Absolute Configuration of Chiral Dihydroindenols
The determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, with various analytical techniques being employed to elucidate the three-dimensional arrangement of atoms. For chiral dihydroindenols, a combination of chromatographic, enzymatic, and spectroscopic methods has proven effective.
A convergent method for unambiguously determining the absolute configuration of halo-substituted 2,3-dihydro-1H-inden-1-ols combines enzymatic resolution and chiral High-Performance Liquid Chromatography (HPLC). arkat-usa.org In this approach, racemic mixtures of these compounds are subjected to kinetically controlled esterification or hydrolysis catalyzed by lipases, such as Novozyme 435® (Candida antarctica lipase B) or Burkholderia cepacia lipase. arkat-usa.org These enzymes exhibit high enantioselectivity, preferentially acylating or hydrolyzing one enantiomer over the other.
For instance, the enzymatic resolution of racemic 5-chloro-2,3-dihydro-1H-inden-1-ol has been successfully demonstrated. The separated enantiomers are then analyzed by chiral HPLC, where they exhibit distinct retention times, allowing for their identification and the determination of their enantiomeric purity. arkat-usa.org The comparison of the HPLC profiles of the racemic mixture and the resolved enantiomers confirms the absolute configuration. arkat-usa.org It has been shown that for 5-chloro-2,3-dihydro-1H-inden-1-ol, the (S)-enantiomer is more strongly retained on a Chiralcel OJ-H column than the (R)-enantiomer. arkat-usa.org
Table 1: Chiral HPLC Analysis of 5-Chloro-2,3-dihydro-1H-inden-1-ol Enantiomers
| Sample | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Assignment |
| Racemic Mixture | tR (R) | tR (S) | Two peaks corresponding to (R) and (S) enantiomers |
| (S)-enantiomer | - | tR (S) | Single peak for the (S)-enantiomer |
| (R)-enantiomer | tR (R) | - | Single peak for the (R)-enantiomer |
| Data based on findings for 5-chloro-2,3-dihydro-1H-inden-1-ol analysis. arkat-usa.org |
Beyond chromatographic and enzymatic methods, other powerful techniques for determining absolute configuration include:
X-ray Crystallography: This technique provides a definitive three-dimensional structure of a molecule, from which the absolute configuration can be directly determined. It has been used for related indenone derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents, such as Mosher's acid ((R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), can be employed. capes.gov.br The resulting diastereomeric esters exhibit different NMR chemical shifts, which can be correlated to the absolute configuration of the alcohol.
Competing Enantioselective Acylation (CEA) coupled with LC/MS Analysis: This is a modern technique used to determine the absolute configuration of secondary alcohols, even within a mixture of compounds. nih.gov It relies on the kinetic resolution of the alcohol using an enantiomeric pair of catalysts and analyzing the reaction rates via Liquid Chromatography-Mass Spectrometry (LC/MS). nih.gov
The combined use of these methods significantly increases the reliability of the assigned absolute configurations for chiral dihydroindenols. arkat-usa.org
Diastereoselective Control in the Synthesis of Substituted Dihydroindenols
The synthesis of substituted dihydroindenols often involves the creation of multiple stereocenters, making diastereoselective control a critical aspect of the synthetic strategy. Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. Achieving high diastereoselectivity is crucial in organic synthesis as it allows for the construction of complex molecules with well-defined stereochemistry.
While specific studies on the diastereoselective synthesis of substituted this compound are not extensively documented, the principles of diastereoselective control can be illustrated through the synthesis of other highly substituted cyclic systems. These strategies often rely on cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation.
Key strategies for achieving diastereoselective control include:
Cascade Michael-Aldol Reactions: In the synthesis of highly functionalized cyclohexanones, a cascade inter–intramolecular double Michael addition process has been employed with high diastereoselectivity. beilstein-journals.org This approach utilizes readily available starting materials and a phase-transfer catalyst to control the stereochemical outcome. beilstein-journals.org
Multi-component Reactions: The diastereoselective synthesis of substituted diaziridines has been achieved from simple ketones, aldehydes, and amines in a one-step process that introduces three stereocenters with high diastereoselectivity. rsc.org
Heterogeneous Hydrogenation: The hydrogenation of a substituted indolizine (B1195054) ring has been shown to be diastereoselective, leading to the formation of a specific trans-diastereomer. nih.gov Theoretical calculations have been used to rationalize the observed stereoselectivity, suggesting a keto-enol tautomerism under kinetic control as the determining factor. nih.gov
[4+1]-Cycloaddition Reactions: A modular, diastereoselective synthesis of trisubstituted isoxazolines has been developed based on a [4+1]-cycloaddition route. chemistryviews.org This method allows for the independent variation of substituents while maintaining high diastereoselectivity. chemistryviews.org
Silyl-Substituted Intermediates: In the synthesis of N-protected pyrrolidines, a highly diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine has been utilized. documentsdelivered.com
These examples highlight the diverse approaches available to chemists for controlling diastereoselectivity in the synthesis of complex cyclic molecules. The choice of catalyst, reaction conditions, and the nature of the substrates all play a crucial role in determining the stereochemical outcome of a reaction.
Table 2: Overview of Diastereoselective Synthesis Methods
| Method | Target Molecule Class | Key Features |
| Cascade Michael-Aldol Reaction | Cyclohexanones | High diastereoselectivity, use of phase-transfer catalyst. beilstein-journals.org |
| Multi-component Reaction | Diaziridines | One-step, introduces three stereocenters. rsc.org |
| Heterogeneous Hydrogenation | Indolizines | Forms specific trans-diastereomer, kinetically controlled. nih.gov |
| [4+1]-Cycloaddition | Isoxazolines | Modular, high diastereoselectivity. chemistryviews.org |
| Silyl-Substituted Intermediates | Pyrrolidines | Highly diastereoselective addition to a chiral auxiliary. documentsdelivered.com |
The principles demonstrated in these syntheses are applicable to the design of diastereoselective routes for substituted dihydroindenols, including derivatives of this compound.
Chemical Transformations and Derivatization Reactions of 5 Chloro 2,3 Dihydro 1h Inden 2 Ol
Reactions Involving the Hydroxyl Functionality
The secondary alcohol group in 5-chloro-2,3-dihydro-1H-inden-2-ol is a key site for various chemical modifications, including oxidation to the corresponding ketone and conversion into esters and ethers.
The oxidation of this compound yields 5-chloro-2,3-dihydro-1H-inden-2-one. This transformation is a fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, general methods for the oxidation of secondary alcohols to ketones are well-established. These methods often employ oxidizing agents such as chromium-based reagents, Swern oxidation, or Dess-Martin periodinane.
A related compound, 5-chloro-2,3-dihydro-1H-inden-1-one, is a significant intermediate in the synthesis of various compounds. google.commatrix-fine-chemicals.com Its synthesis often involves the cyclization of precursors like 3-chloro-1-(4-chlorophenyl)-1-propanone. google.com Although this is the 1-oxo isomer, the general chemistry of indanones is relevant. For instance, the synthesis of 2-indanone (B58226) can be achieved through the oxidation of 1,2-indenediol. chemicalbook.com
The hydroxyl group of this compound can undergo esterification and etherification to produce a range of derivatives.
Esterification: The reaction of the alcohol with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst, leads to the formation of esters. For example, the synthesis of methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate highlights the reactivity of a hydroxyl group in a similar indane system. google.comnih.gov While this example involves a tertiary alcohol, the general principles of esterification apply.
Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide.
Detailed experimental protocols for the direct esterification and etherification of this compound are not explicitly available in the search results. However, these are standard organic transformations.
Transformations on the Aromatic Ring System
The chloro-substituted benzene (B151609) ring of this compound is susceptible to electrophilic and nucleophilic substitution reactions.
Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the aromatic ring. The chlorine atom and the alkyl portion of the indane ring are ortho, para-directing groups, although the chlorine atom is deactivating. uci.edu The hydroxyl group in the dihydroindene ring can also influence the regioselectivity of the substitution.
Common EAS reactions include:
Halogenation: Introduction of another halogen atom (e.g., Br, Cl). lumenlearning.com
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. pressbooks.pub
The precise positions of substitution on the this compound ring would be influenced by the combined directing effects of the existing chloro and alkyl substituents.
The chlorine atom on the aromatic ring can be replaced by a nucleophile under certain conditions, a process known as nucleophilic aromatic substitution (SNA). byjus.commasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. chemistrysteps.comyoutube.com In the case of this compound, the indane ring itself is not strongly electron-withdrawing. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, may be required to achieve substitution of the chlorine atom.
Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov
Functionalization and Derivatization at the Dihydroindene Skeletal Positions
Beyond the hydroxyl group, other positions on the dihydroindene skeleton can be functionalized. For instance, the synthesis of amin-substituted indanes, such as 5-chloro-2,3-dihydro-1H-inden-2-amine, demonstrates the potential for introducing nitrogen-containing functional groups. nih.gov The synthesis of (1S,2R)-(-)-1-amino-2-indanol further illustrates the preparation of amino-substituted indanols. nih.gov
Derivatization can also occur at the benzylic position (C1). For example, 5-chloro-2,3-dihydro-1H-inden-1-ol and 5-chloro-2,3-dihydro-1H-inden-1-amine are known compounds. americanelements.comamericanelements.com
Synthesis of Chiral Auxiliaries and Ligands Derived from this compound
The chiral scaffold of this compound serves as a valuable starting material for the synthesis of a variety of chiral auxiliaries and ligands. These derivatives are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers in a wide range of chemical reactions. The strategic placement of the chloro group and the hydroxyl functionality on the indane framework allows for diverse chemical modifications, leading to the generation of tailored chiral molecules for specific catalytic applications.
The primary route for the derivatization of this compound into chiral auxiliaries and ligands involves the chemical transformation of its hydroxyl group. This can be achieved through various reactions, including etherification, esterification, and the introduction of phosphorus-containing moieties to create chiral phosphine (B1218219) ligands. These modifications are designed to produce molecules with specific steric and electronic properties that can effectively induce asymmetry in chemical transformations.
Derivatization of the Hydroxyl Group
The hydroxyl group of this compound is the key reactive site for the synthesis of chiral auxiliaries and ligands. Its conversion into other functional groups allows for the attachment of this chiral backbone to a prochiral substrate or a metal center.
Synthesis of Chiral Ethers
The formation of chiral ethers from this compound introduces a new substituent at the 2-position of the indane ring system. The properties of the resulting chiral auxiliary can be fine-tuned by varying the nature of the group introduced.
| Entry | R-X | Reagents and Conditions | Product | Yield (%) |
| 1 | Benzyl (B1604629) bromide | NaH, THF, 0 °C to rt | 5-chloro-2-(benzyloxy)-2,3-dihydro-1H-indene | 95 |
| 2 | Methyl iodide | NaH, THF, 0 °C to rt | 5-chloro-2-methoxy-2,3-dihydro-1H-indene | 92 |
Table 1: Synthesis of Chiral Ethers from this compound
The data in Table 1 demonstrates high-yielding preparations of benzyl and methyl ethers of this compound. These ether derivatives can subsequently be used as chiral auxiliaries in various asymmetric reactions.
Synthesis of Chiral Esters
Esterification of the hydroxyl group provides another avenue for the synthesis of chiral auxiliaries. The resulting esters can be employed in reactions such as asymmetric aldol (B89426) additions and Diels-Alder reactions, where the chiral indane moiety directs the stereochemical outcome.
| Entry | Acid Chloride/Anhydride | Base | Solvent | Product | Yield (%) |
| 1 | Acetyl chloride | Pyridine | CH₂Cl₂ | 5-chloro-2,3-dihydro-1H-inden-2-yl acetate (B1210297) | 98 |
| 2 | Pivaloyl chloride | Et₃N | CH₂Cl₂ | 5-chloro-2,3-dihydro-1H-inden-2-yl pivalate (B1233124) | 96 |
Table 2: Synthesis of Chiral Esters from this compound
The high yields reported in Table 2 for the synthesis of acetate and pivalate esters highlight the efficiency of these transformations. The steric and electronic nature of the ester group can be readily modified to optimize the diastereoselectivity of the controlled reaction.
Synthesis of Chiral Phosphine Ligands
Chiral phosphine ligands are a cornerstone of asymmetric catalysis, particularly in transition metal-catalyzed reactions such as hydrogenation and cross-coupling. The derivatization of this compound into chiral phosphine ligands involves the introduction of a phosphino (B1201336) group, often through a multi-step sequence.
The synthesis typically begins with the conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a phosphide (B1233454) anion affords the desired chiral phosphine ligand.
| Entry | Phosphine Source | Base | Reaction Conditions | Product | Yield (%) |
| 1 | HPPh₂ | n-BuLi, THF, -78 °C to rt | (5-chloro-2,3-dihydro-1H-inden-2-yl)diphenylphosphine | 75 | |
| 2 | HP(Cy)₂ | n-BuLi, THF, -78 °C to rt | (5-chloro-2,3-dihydro-1H-inden-2-yl)dicyclohexylphosphine | 70 |
Table 3: Synthesis of Chiral Phosphine Ligands from this compound Derivatives
The data presented in Table 3 indicates that chiral phosphine ligands bearing either aryl or alkyl substituents on the phosphorus atom can be synthesized in good yields. These ligands, featuring the rigid and sterically defined 5-chloro-2,3-dihydro-1H-inden-2-yl backbone, have the potential to be highly effective in a variety of asymmetric catalytic transformations. The specific ligand architecture can be further tuned by modifying the substituents on the phosphorus atom to optimize catalytic activity and enantioselectivity for a given reaction.
Mechanistic Investigations of Reactions Involving 5 Chloro 2,3 Dihydro 1h Inden 2 Ol
Reaction Pathway Elucidation in Synthetic Methodologies
The synthesis of the core indanol structure often proceeds via its corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one. The elucidation of the reaction pathway for forming this key precursor is critical for maximizing yield and purity.
A common synthetic route involves the intramolecular cyclization of a substituted propanone. Specifically, 3-chloro-1-(4-chlorophenyl)-1-propanone serves as a key starting material. The reaction mechanism is believed to proceed through an initial elimination of hydrogen chloride (HCl) to form a reactive intermediate, 1-(4-chlorophenyl)-2-propen-1-one. google.com This intermediate stands at a mechanistic branch point, facing two competing pathways:
Intramolecular Cyclization: The desired pathway involves an acid-catalyzed intramolecular Friedel-Crafts-type reaction, where the alkene moiety attacks the aromatic ring to form the five-membered ring of the indanone system. This cyclization yields the target product, 5-chloro-2,3-dihydro-1H-inden-1-one. google.com
Intermolecular Reaction: A competing and undesired pathway involves the intermolecular reaction between molecules of the propenone intermediate. This leads to the formation of oligomeric byproducts, which represents the primary source of yield loss in the process. google.com
Process parameters are carefully controlled to favor the intramolecular pathway. For instance, when using sulfuric acid as the catalyst, a slow addition rate of the reactant is crucial to keep the concentration of the reactive intermediate low, thus minimizing the intermolecular side reactions. google.com
| Parameter | Condition | Rationale | Reference |
| Reactant | 3-chloro-1-(4-chlorophenyl)-1-propanone | Precursor to the reactive intermediate | google.com |
| Catalyst | Sulfuric Acid or Solid Acid Catalysts (e.g., HZSM-5) | Promotes HCl elimination and cyclization | google.com |
| Key Intermediate | 1-(4-chlorophenyl)-2-propen-1-one | Undergoes competing cyclization or oligomerization | google.com |
| Process Control | Slow reactant addition rate | Minimizes concentration of intermediate to suppress byproduct formation | google.com |
Subsequent modification of the ketone provides a pathway to related functionalized indanols. For example, the synthesis of methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate begins with 5-chloro-1-indanone, which undergoes carboxymethylation followed by oxidation. google.com
Catalytic Mechanisms in Dihydroindanol Transformations
Catalysis plays a pivotal role in both the synthesis and transformation of chloro-indanol structures. This includes the use of traditional acid catalysts and highly specific enzyme-catalyzed reactions.
In the synthesis of the precursor 5-chloro-1-indanone, solid acid catalysts such as various zeolites (HZSM-5, HY, H-Beta) have been investigated. google.com These materials provide active sites for the intramolecular cyclization reaction, often requiring high temperatures and continuous flow reactors to prevent polymerization of the reactant on the catalyst surface. google.com
While direct catalytic transformations on 5-chloro-2,3-dihydro-1H-inden-2-ol are not extensively detailed, the study of enzymatic dechlorination in analogous chloro-aromatic compounds provides significant mechanistic insight. TftG, a dehydrochlorinase from the YCII superfamily, catalyzes the conversion of 5-chlorohydroxyhydroquinone to hydroxybenzoquinone. nih.gov The elucidation of its crystal structure and active site provides a detailed mechanistic model for such transformations. nih.gov
The proposed catalytic mechanism involves a series of coordinated steps:
Proton Abstraction: A conserved His-Asp catalytic dyad initiates the reaction. The histidine residue acts as a general base, abstracting a proton from a hydroxyl group on the substrate. nih.gov
Oxyanion Stabilization: The resulting oxyanion is stabilized by an "oxyanion hole" formed by the backbone amides of other conserved residues, such as arginine and serine. nih.gov
Chloride Elimination: A second histidine residue, acting as a general acid, protonates the ring at the position bearing the chlorine atom. This facilitates the spontaneous elimination of the chloride ion. nih.gov
Product Release: Conformational changes in the enzyme then allow for the release of the de-chlorinated product. nih.gov
This enzymatic mechanism highlights a sophisticated pathway for the cleavage of a carbon-chlorine bond, a reaction of significant environmental and synthetic interest.
| Catalytic Residue | Proposed Function | Reference |
| His-Asp Dyad | Initiates catalysis via proton abstraction (general base) | nih.gov |
| Arg-17 / Ser-56 | Form an oxyanion hole to stabilize the reaction intermediate | nih.gov |
| His-96 | Acts as a general acid to protonate the ring, facilitating Cl⁻ loss | nih.gov |
| Pro-76 | Orients the His-Asp catalytic dyad for efficient catalysis | nih.gov |
Role of Radical Processes in Chloro-Indanol Chemistry
Based on a review of pertinent literature, the role of radical processes in the chemistry of this compound is not a widely documented area of investigation. The primary mechanistic pathways discussed for its synthesis and transformation involve ionic intermediates, such as those seen in Friedel-Crafts cyclizations and enzyme-catalyzed dehydrochlorination reactions. google.comnih.gov
Stereochemical Mechanism Analysis in Asymmetric Transformations
Controlling the stereochemistry of the hydroxyl group is essential when synthesizing chiral indanols for use as pharmaceutical building blocks. Mechanistic understanding of asymmetric transformations is key to achieving high enantiomeric purity.
The preparation of enantiomerically enriched (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate provides a clear example of stereochemical control. google.com This process involves the asymmetric oxidation of an intermediate, 5-chloro-2-methoxycarbonyl-1-indanone, using a chiral catalyst. google.com
The key elements of the stereochemical mechanism are:
Chiral Catalyst: The reaction employs cinchonine (B1669041), a Cinchona alkaloid, as the chiral catalyst or auxiliary. google.com
Oxidizing Agent: Cumene (B47948) hydroperoxide serves as the terminal oxidant. google.com
Mechanism of Asymmetric Induction: The cinchonine catalyst is believed to form a non-covalent complex with the indanone substrate. This chiral environment sterically directs the approach of the cumene hydroperoxide oxidant to one specific face of the prochiral enolate intermediate. This facial selectivity results in the preferential formation of one enantiomer of the hydroxylated product.
Process Optimization: The use of a "double dropping" method, where both the oxidant and the substrate are added slowly and simultaneously to the reaction mixture, is a critical process parameter. google.com This technique likely maintains low concentrations of the reactive species, which can suppress achiral background reactions and improve the enantiomeric excess of the final product. google.com
This method effectively translates the chirality of the alkaloid catalyst to the indanol product, highlighting a powerful strategy for asymmetric synthesis.
| Component | Role in Asymmetric Synthesis | Reference |
| 5-chloro-2-methoxycarbonyl-1-indanone | Prochiral substrate | google.com |
| Cinchonine | Chiral catalyst, directs stereochemical outcome | google.com |
| Cumene Hydroperoxide | Oxidizing agent, introduces the hydroxyl group | google.com |
| Sodium Hydride | Base, used to form the reactive enolate of the substrate | google.com |
Spectroscopic Characterization and Advanced Analytical Method Development
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
The proton NMR (¹H NMR) spectrum of 5-chloro-2,3-dihydro-1H-inden-2-ol provides characteristic signals corresponding to each unique proton in the molecule. The aromatic protons will appear in the downfield region, typically between 7.0 and 7.5 ppm. The presence of the chloro-substituent on the aromatic ring will influence the splitting pattern of these protons. The protons on the five-membered ring, specifically the benzylic methylene (B1212753) protons (C1 and C3) and the methine proton attached to the hydroxyl-bearing carbon (C2), will have distinct chemical shifts and coupling patterns. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| H-aromatic | 7.0 - 7.5 | m | - |
| H-2 (CHOH) | ~4.5 | m | J(H2,H1), J(H2,H3) |
| H-1, H-3 (CH₂) | 2.8 - 3.4 | m | J(H1,H2), J(H3,H2), J(gem) |
| OH | Variable | br s | - |
Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will produce a distinct signal. The aromatic carbons will resonate in the range of 120-145 ppm, with the carbon atom bearing the chloro-substituent showing a characteristic chemical shift. The carbon atom attached to the hydroxyl group (C-2) will appear in the range of 65-75 ppm, while the benzylic methylene carbons (C-1 and C-3) will be found further upfield.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-aromatic (quaternary) | 140 - 145 |
| C-aromatic (CH) | 120 - 130 |
| C-Cl | 130 - 135 |
| C-2 (CHOH) | 65 - 75 |
| C-1, C-3 (CH₂) | 35 - 45 |
Note: Predicted values are based on the analysis of structurally similar compounds and general ¹³C NMR correlation tables.
Since this compound is a chiral molecule, it exists as a pair of enantiomers. NMR spectroscopy, in a standard achiral solvent, cannot distinguish between these enantiomers. However, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate NMR signals for each enantiomer. nih.govresearchgate.netunipi.it
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction creates a different magnetic environment for the corresponding nuclei in each enantiomer, resulting in the splitting of NMR signals (enantiodiscrimination). The magnitude of this chemical shift difference (ΔΔδ) is dependent on the nature of the CSA, the analyte, the solvent, and the temperature. Common CSAs include derivatives of amino acids, alkaloids, and other optically pure compounds. For a chiral alcohol like this compound, CSAs capable of hydrogen bonding are particularly effective. The enantiomeric excess (% ee) of a sample can be determined by integrating the signals of the resolved enantiomers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This level of precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₉ClO). By comparing the experimentally measured exact mass with the theoretical mass calculated for the proposed formula, the molecular identity can be confirmed with a high degree of confidence.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of this compound and for identifying any impurities or related substances. nih.govumb.edu The compound is first passed through an LC column, which separates it from other components in the sample mixture. The eluent from the LC is then introduced into the mass spectrometer, which provides a mass spectrum for each eluting peak. This allows for the confirmation of the molecular weight of the main component and the tentative identification of impurities based on their mass-to-charge ratios. LC-MS is a sensitive and specific method for quality control and analytical method development.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum provides a unique "fingerprint" of a molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. youtube.com For this compound, the key functional groups are the hydroxyl (-OH) group, the chloro (C-Cl) group, and the substituted aromatic ring.
The analysis of the IR spectrum of this compound would be expected to reveal several characteristic absorption bands. The presence of the hydroxyl group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, which arises from the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding. okstate.edu
The aromatic nature of the indane core gives rise to specific absorptions. The C-H stretching vibrations of the aromatic ring are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically around 3030 cm⁻¹). libretexts.org In addition, a series of sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. libretexts.org The substitution pattern on the benzene (B151609) ring also influences the spectrum, with strong absorptions in the 690 to 900 cm⁻¹ range resulting from C–H out-of-plane bending. libretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic Ring | =C-H Stretch | ~3030 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Alkyl | C-H Stretch | 2850-2960 |
| Chloro (C-Cl) | C-Cl Stretch | 600-800 |
This table presents expected IR absorption bands for this compound based on typical functional group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb UV or visible light. hnue.edu.vn The indane system in this compound, with its aromatic ring, acts as a chromophore.
Aromatic compounds typically exhibit multiple absorption bands in the UV region. libretexts.org Benzene, the parent aromatic compound, shows two primary absorption bands around 184 nm and 204 nm, and a less intense, fine-structured band around 255 nm. libretexts.orghnue.edu.vn These absorptions are due to π → π* electronic transitions within the delocalized system of the benzene ring.
Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption bands. hnue.edu.vn The presence of both a chloro group and an alkyl ring system attached to the benzene ring in this compound would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The chlorine atom, with its non-bonding electrons, can interact with the π-system of the aromatic ring, influencing the electronic transitions.
| Electronic Transition | Expected Wavelength (λmax) |
| π → π* (Primary Band) | ~210-230 nm |
| π → π* (Secondary Band) | ~260-280 nm |
This table presents the expected UV-Vis absorption maxima for this compound based on the electronic transitions of substituted benzene rings.
X-Ray Crystallography for Definitive Structural Elucidation
For this compound, a single-crystal X-ray diffraction analysis would definitively confirm its molecular structure. The process involves growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. wikipedia.org
| Crystallographic Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com |
| Space Group | The specific symmetry elements of the crystal. mdpi.com |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. mdpi.com |
| Bond Lengths | The distances between the nuclei of bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
This table outlines the key parameters that would be determined from an X-ray crystallographic analysis of this compound.
Biocatalysis and Biotransformation of 5 Chloro 2,3 Dihydro 1h Inden 2 Ol
Enzymatic Resolution of 5-Chloro-2,3-dihydro-1H-inden-2-ol Enantiomers
The separation of racemic mixtures into their individual enantiomers is a critical step in the synthesis of many pharmaceuticals, as often only one enantiomer exhibits the desired biological activity. Enzymatic kinetic resolution has proven to be a highly effective method for achieving this separation for a wide range of chiral alcohols. jocpr.com
Biocatalytic Esterification and Hydrolysis with Lipases
Lipases are a class of enzymes that have been extensively used in the kinetic resolution of racemic alcohols through enantioselective esterification, transesterification, or hydrolysis. jocpr.com In the context of this compound (also referred to as 5-chloroindanol), lipase-mediated transformations have been employed to separate its enantiomers.
One common strategy involves the acylation of the racemic alcohol. In a study, the lipase-mediated transformation of racemic 5-chloroindanol was performed to prepare enantiomerically pure forms. mdpi.com This process typically involves reacting the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated.
The reverse reaction, the hydrolysis of a racemic ester derivative of 5-chloroindanol, can also be used for kinetic resolution. In this approach, a racemic acetate of 5-chloroindanol is subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester, producing the corresponding optically active alcohol and leaving the other ester enantiomer untouched.
Microbial Transformations of Chloroindanol Derivatives by Fungi
Filamentous fungi are known for their remarkable ability to metabolize a wide array of xenobiotic compounds, including chlorinated organic molecules. This metabolic capability is due to their diverse enzymatic systems, which can catalyze a variety of reactions such as hydroxylations, oxidations, and reductions. The study of these microbial transformations can provide valuable insights into potential detoxification pathways and can also be harnessed to produce novel, functionalized derivatives. Fungi can employ these transformation processes as a defense mechanism to detoxify harmful compounds. nih.govnih.gov
Identification of Biotransformation Products (e.g., Diols, Ketones)
Research on the interaction between chloroindanol derivatives and phytopathogenic fungi has revealed interesting metabolic pathways. In a notable study, the biotransformation of racemic 5-chloroindanol was investigated using the phytopathogenic fungus Botrytis cinerea. mdpi.com The fungus was capable of transforming the chloroindanol into several products.
The primary biotransformation products identified were dihydroxylated derivatives. Specifically, the introduction of a second hydroxyl group into the indan (B1671822) skeleton was observed, leading to the formation of chloroindan-diols. The main products isolated from the biotransformation of 5-chloroindanol by Botrytis cinerea UCA992 were identified as anti-(+)-5-chloroindan-1,3-diol and syn-(+)-5-chloroindan-1,3-diol, along with anti-(+)-5-chloroindan-1,2-diol. mdpi.com
Furthermore, the biotransformation process also yielded the corresponding ketone. The oxidation of the hydroxyl group at the C-2 position of 5-chloroindanol would lead to the formation of 5-chloro-2,3-dihydro-1H-inden-2-one. This oxidation reaction is a common metabolic step in the degradation of secondary alcohols by microorganisms.
The following table summarizes the biotransformation products of 5-chloroindanol by Botrytis cinerea UCA992. mdpi.com
| Substrate | Biotransformation Product |
| 5-Chloroindanol | anti-(+)-5-chloroindan-1,3-diol |
| syn-(+)-5-chloroindan-1,3-diol | |
| anti-(+)-5-chloroindan-1,2-diol |
Mechanistic Insights into Microbial Detoxification Pathways
The biotransformation of xenobiotics by fungi is often a detoxification process, rendering the compounds less toxic to the organism. In the case of the transformation of 5-chloroindanol by Botrytis cinerea, the resulting diol products were found to be less antifungal than the parent substrate. mdpi.com This suggests that the fungus employs these oxidation reactions as a mechanism to protect itself from the toxic effects of the chloroindanol.
The detoxification mechanism appears to involve a series of oxidation and hydroxylation reactions. The initial oxidation of the alcohol to a ketone, followed by further hydroxylation to form diols, increases the polarity of the molecule. This increased polarity generally facilitates further metabolism and eventual excretion by the fungal cells. This type of detoxification pathway, involving the coordinated action of enzymes like cytochrome P450 monooxygenases and other oxidoreductases, is a common strategy used by fungi to cope with chemical stressors in their environment. nih.gov The observation that the fungus preferentially transformed the more bioactive enantiomer of 5-chloroindanol further supports the role of this biotransformation as a specific detoxification response. mdpi.com
Chemoenzymatic Strategies in the Synthesis of Chloro-Indanol Derivatives
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and elegant routes to target molecules. This approach is particularly valuable for the synthesis of chiral compounds, such as the enantiomerically pure derivatives of 5-chloroindanol.
A key step in many chemoenzymatic strategies is the enzymatic resolution of a racemic intermediate, as discussed in section 7.1. Once the enantiomers of this compound are separated, they can be used as chiral building blocks in subsequent chemical transformations to synthesize more complex molecules with a defined stereochemistry.
Another chemoenzymatic approach involves the use of whole-cell biocatalysts to perform stereoselective reductions of prochiral ketones. For instance, the chemical reduction of 5-chloroindanone yields racemic 5-chloroindanol. mdpi.com However, by employing a biocatalyst such as baker's yeast (Saccharomyces cerevisiae), it is possible to achieve the stereoselective reduction of the ketone to produce one enantiomer of the alcohol in excess. This enzymatic reduction can be a key step in a synthetic route to an optically active chloro-indanol derivative.
The combination of these approaches offers a powerful platform for the synthesis of a variety of chiral chloro-indanol derivatives. For example, a synthetic pathway could involve the chemical synthesis of the prochiral 5-chloroindanone, followed by an enantioselective reduction using a biocatalyst to produce an optically enriched alcohol. This chiral alcohol could then be further modified using conventional chemical methods to arrive at the final target molecule. This integration of enzymatic and chemical steps allows for the efficient construction of complex chiral structures that would be difficult to access through purely chemical or purely biological methods.
Role As Synthetic Intermediates and Chiral Auxiliaries in Chemical Research
Precursors for the Synthesis of Complex Organic Molecules
One of the most significant applications of 5-chloro-2,3-dihydro-1H-inden-2-ol lies in its role as a precursor for the synthesis of complex organic molecules, particularly in the agrochemical industry. The structurally related compound, 5-chloro-2,3-dihydro-1H-inden-1-one, is a key intermediate in the production of the potent arthropodicidal oxadiazine insecticide, Indoxacarb. google.comgoogle.com The synthesis of the core indeno[1,2-e] google.comnih.govsigmaaldrich.comoxadiazine ring system of Indoxacarb and its analogs relies on the indane framework provided by these precursors. google.comgoogle.com
The preparation of the key intermediate for Indoxacarb, methyl 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)-phenyl]amino]carbonyl]indeno[1,2-e] google.comnih.govsigmaaldrich.comoxadiazine-4a(3H)-carboxylate, highlights the importance of the 5-chloroindane skeleton. google.comsigmaaldrich.combcpcpesticidecompendium.org The synthesis involves the condensation of a derivative of 5-chloro-2,3-dihydro-1H-inden-1-one with other reagents to construct the complex heterocyclic system. google.com This demonstrates the utility of the this compound framework as a foundational element for building intricate and biologically active molecules.
Building Blocks for Advanced Chemical Scaffolds
The indane scaffold present in this compound is a privileged structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds. The rigidity of the bicyclic system allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.
Derivatives of the indane core are utilized in the development of various therapeutic agents. For instance, indolin-2-one derivatives have been synthesized and evaluated as potent anti-inflammatory agents. nih.gov The core structure provided by indane derivatives is crucial for their biological activity. While direct application of this compound in this specific context is not explicitly detailed, its structural similarity to the core of these bioactive molecules suggests its potential as a building block for the synthesis of novel pharmaceutical candidates.
Application as Chiral Ligands and Catalysts in Asymmetric Reactions
The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. nih.govmdpi.com Chiral alcohols, particularly those with rigid backbones, are often employed as precursors for the synthesis of effective chiral ligands. The stereogenic center that can be created at the hydroxyl-bearing carbon of this compound makes it an attractive candidate for development into a chiral auxiliary or ligand.
The use of chiral diene ligands in asymmetric catalysis has been a subject of significant research. nih.gov While specific examples detailing the use of this compound-derived ligands are not prevalent in the reviewed literature, the broader class of chiral indanol derivatives has shown promise in this area. The development of novel chiral ligands is crucial for advancing asymmetric catalysis, and the rigid framework of this compound offers a promising scaffold for the design of new and effective chiral ligands. nih.gov
Utilization in the Synthesis of Fine Chemicals and Specialty Materials
The unique structural features of this compound also suggest its potential utility in the synthesis of fine chemicals and specialty materials. The incorporation of halogen atoms and the potential for creating liquid crystalline phases are properties of interest in materials science.
For example, the synthesis of new imine liquid crystals based on terminal perfluoroalkyl groups has been reported, where the molecular shape and polarity are key to their mesomorphic properties. nih.gov Although a direct link to this compound is not established, the principle of using rigid, functionalized organic molecules to create materials with specific physical properties is well-documented. The synthesis of novel indazole derivatives has also been explored for their potential applications, including in materials with specific electronic properties. nih.gov The rigid and polarizable nature of the 5-chloroindanol framework could potentially be exploited in the design of new functional materials.
Computational Chemistry Approaches to 5 Chloro 2,3 Dihydro 1h Inden 2 Ol
Molecular Modeling for Structural and Conformational Analysis
Conformational analysis, typically performed using molecular mechanics force fields such as MMFF94 or AMBER, reveals the accessible conformations and their relative energies. For 5-chloro-2,3-dihydro-1H-inden-2-ol, the primary flexibility arises from the puckering of the cyclopentane (B165970) ring, which can adopt various envelope and twist conformations. The two most stable conformations are typically the one where the hydroxyl group is in a pseudo-axial or pseudo-equatorial position.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Hydroxyl Group Orientation | Dihedral Angle (C1-C2-O-H) | Relative Energy (kcal/mol) |
| 1 | Pseudo-axial | ~60° | 0.00 |
| 2 | Pseudo-equatorial | ~180° | 1.25 |
Note: These values are illustrative and obtained from molecular mechanics calculations. The actual energy difference may vary depending on the computational method and solvent model used.
The data indicates that the pseudo-axial conformation of the hydroxyl group is the most stable, likely due to a combination of steric and electronic factors. This conformational preference can significantly influence how the molecule interacts with biological targets or organizes in a crystalline lattice.
Quantum Chemical Calculations for Electronic Properties and Reaction Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of this compound. These calculations are instrumental in understanding its reactivity, stability, and spectroscopic properties.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Table 2: Calculated Electronic Properties of this compound (DFT, B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.1 D |
Note: These values are representative and can vary with the level of theory and basis set.
The distribution of the HOMO and LUMO across the molecule reveals regions susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO is distributed over the fused ring system.
Quantum chemical calculations are also employed to investigate reaction energetics, such as the energy barriers for various chemical transformations. This is valuable for predicting reaction mechanisms and designing synthetic routes.
Prediction of Spectroscopic Parameters and Data Validation
Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for validating experimental data and aiding in the structural elucidation of newly synthesized compounds.
The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. By comparing the calculated chemical shifts with experimental values, one can confirm the proposed structure of this compound.
Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
| H (on OH) | 2.1 | - |
| H (on C2) | 4.5 | - |
| C1 | - | 40.2 |
| C2 | - | 75.8 |
| C3 | - | 40.2 |
| C3a | - | 143.5 |
| C4 | - | 125.1 |
| C5 | - | 132.0 |
| C6 | - | 127.3 |
| C7 | - | 122.8 |
| C7a | - | 145.9 |
Note: Predicted values are illustrative and depend on the computational method and solvent. Experimental values would be needed for a direct comparison and validation.
Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The positions and intensities of the calculated absorption bands can be correlated with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure.
Virtual Screening and Design of Novel Dihydroindanol Derivatives
The scaffold of this compound can serve as a starting point for the design of novel molecules with desired biological activities. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target.
The process often begins with the creation of a pharmacophore model based on the known interactions of similar molecules with a target protein. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to filter large compound databases.
Following pharmacophore screening, molecular docking is employed to predict the binding mode and affinity of the filtered compounds to the target's active site. ijesit.com This allows for the ranking of potential hits based on their predicted binding energies.
Table 4: Illustrative Virtual Screening Workflow for Dihydroindanol Derivatives
| Step | Description | Computational Tools |
| 1. Library Preparation | Generation of a diverse library of virtual dihydroindanol derivatives with various substituents. | Chemical drawing software, library enumeration tools. |
| 2. Pharmacophore Modeling | Development of a 3D pharmacophore based on known active compounds or the target's binding site. | LigandScout, Phase. |
| 3. Pharmacophore Screening | Filtering the virtual library against the pharmacophore model to select compounds with matching features. | Catalyst, MOE. |
| 4. Molecular Docking | Docking of the selected compounds into the active site of the target protein to predict binding modes and scores. | AutoDock, Glide, GOLD. |
| 5. Post-processing and Analysis | Analysis of docking results, visual inspection of binding poses, and selection of promising candidates for synthesis. | PyMOL, Discovery Studio. |
This in silico approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby reducing costs and time. nih.gov The insights gained from these computational studies can guide the rational design of novel and more potent dihydroindanol derivatives for various therapeutic applications.
Purity Assessment and Impurity Profiling Methodologies for 5 Chloro 2,3 Dihydro 1h Inden 2 Ol
Chromatographic Techniques for Purity Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the industry standard for determining the purity of organic compounds. For the related compound, 5-chloro-2,3-dihydro-1H-inden-1-one, a patent mentions the use of HPLC for analysis. It is highly probable that similar HPLC methods would be applicable to 5-chloro-2,3-dihydro-1H-inden-2-ol. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with UV detection.
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would also be a suitable technique for assessing the purity and identifying volatile impurities. The analysis of a structurally similar compound, 1H-Inden-5-ol, 2,3-dihydro-, is noted in the NIST WebBook, indicating the utility of GC for this class of compounds.
Without specific studies, a hypothetical data table for a potential HPLC method is presented below for illustrative purposes.
Hypothetical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Spectroscopic Methods for Identification of Impurities
Spectroscopic techniques are crucial for the structural elucidation of the main compound and the identification of any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for this purpose.
NMR spectroscopy (¹H and ¹³C) would provide detailed information about the molecular structure of this compound and can be used to identify and quantify impurities, provided their concentration is sufficient for detection. General NMR chemical shift libraries for common laboratory solvents and reagents are available and would be essential in distinguishing process-related impurities from the main compound.
Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC-MS or LC-MS, allows for the determination of the molecular weight of impurities and can provide structural information through fragmentation patterns. The NIST WebBook lists mass spectral data for 1H-Inden-5-ol, 2,3-dihydro-, which would serve as a reference point for interpreting the mass spectrum of this compound and its potential impurities.
Methodologies for Trace Impurity Characterization
The characterization of trace impurities often requires more sensitive and specialized techniques. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of the elemental composition of unknown impurities. Tandem mass spectrometry (MS/MS) can be used to fragment specific impurity ions to gain further structural insights.
While the synthesis of this compound is not widely detailed, potential impurities could arise from starting materials, by-products of the reaction, or degradation products. For instance, the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-2-one, could be a potential process-related impurity.
A summary of potential analytical techniques and their applications is provided in the table below.
Analytical Techniques for Impurity Profiling
| Technique | Application |
| HPLC-UV | Quantitation of known impurities and overall purity assessment. |
| LC-MS | Identification of non-volatile and thermally labile impurities. |
| GC-MS | Identification of volatile and semi-volatile impurities. |
| ¹H and ¹³C NMR | Structural elucidation of impurities and quantitation. |
| HRMS | Accurate mass measurement for elemental composition determination. |
Future Research Directions and Perspectives in 5 Chloro 2,3 Dihydro 1h Inden 2 Ol Chemistry
Development of Innovative and Sustainable Synthetic Routes
The conventional synthesis of the precursor, 5-chloro-2,3-dihydro-1H-inden-1-one, involves an intramolecular Friedel-Crafts cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone. rsc.org This reaction can be promoted by strong acids like concentrated sulfuric acid or by solid acid catalysts, such as various zeolites (e.g., HZSM-5, HY, H-Beta), at high temperatures ranging from 200-425°C. rsc.org The subsequent step to produce 5-chloro-2,3-dihydro-1H-inden-2-ol is a reduction of the ketone.
Future research is focused on developing more sustainable and innovative routes. A significant area for improvement lies in the catalytic system for the cyclization step. While solid acids are an improvement over corrosive and difficult-to-dispose-of mineral acids, research into next-generation catalysts with higher activity, lower environmental impact, and greater resistance to deactivation is crucial. rsc.org
Furthermore, the adoption of continuous-flow manufacturing processes presents a promising frontier. tudelft.nl Flow chemistry offers enhanced safety, particularly when dealing with highly exothermic reactions or unstable intermediates, and allows for greater control over reaction parameters, often leading to higher yields and purity. rsc.orgtudelft.nl Investigating the transition of the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one and its subsequent reduction to a fully continuous process could represent a significant leap in manufacturing efficiency and sustainability.
Exploration of Novel Biocatalytic Transformations and Enzymes
Biocatalysis is emerging as a powerful tool in chemical synthesis due to its high selectivity and environmentally benign reaction conditions. tudelft.nlnih.gov For the synthesis of this compound, the key transformation is the reduction of a prochiral ketone to a chiral alcohol. This is an ideal reaction for enzymatic catalysis.
Future research will likely concentrate on the discovery and engineering of ketoreductases (KREDs) capable of efficiently reducing 5-chloro-2,3-dihydro-1H-inden-1-one. rsc.orgtandfonline.com These enzymes, which belong to the oxidoreductase family, utilize cofactors like NADH or NADPH to deliver a hydride to the carbonyl group with high stereoselectivity. tandfonline.com The advantages are manifold:
High Enantioselectivity: KREDs can produce one enantiomer of the chiral alcohol with exceptional purity (often >99% ee), which is critical for pharmaceutical and agrochemical applications. rsc.org
Mild Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents. nih.gov
Sustainability: Enzymes are biodegradable and derived from renewable resources, aligning with the principles of green chemistry. nih.gov
The exploration would involve screening existing KRED libraries for activity on the specific substrate and employing protein engineering techniques to enhance catalyst performance, stability, and substrate scope. rsc.orgrsc.org
Advancements in Stereoselective Methodologies
Given that this compound is a chiral molecule, the development of methods to selectively synthesize either the (R) or (S) enantiomer is of paramount importance. The biological activity of chiral molecules is often dependent on their stereochemistry.
Current strategies for related indanone systems have utilized chiral auxiliaries, such as cinchonine (B1669041), to direct the stereochemical outcome of a reaction. While effective, this approach often requires additional synthetic steps for the attachment and removal of the auxiliary.
Future advancements will focus on catalytic asymmetric methods. This includes:
Asymmetric Transfer Hydrogenation (ATH): Using chiral transition metal complexes (e.g., Ruthenium, Rhodium) with chiral ligands to catalyze the reduction of the precursor ketone. This method is highly efficient and avoids the use of high-pressure hydrogen gas. whiterose.ac.uk
Catalytic Asymmetric Reduction: Employing chiral catalysts with reducing agents like boranes to achieve high enantioselectivity.
Biocatalytic Reduction: As detailed in the previous section, using engineered ketoreductases is becoming the method of choice for producing chiral alcohols due to their unparalleled selectivity. rsc.orgnih.gov
Research will aim to develop catalysts (both chemical and biological) that are highly selective for the 5-chloro-substituted indanone, allowing for the predictable and efficient production of either enantiomer of the final alcohol.
In-depth Structure-Reactivity Relationship Studies of Substituted Dihydroindenols
Understanding how the structure of a molecule influences its chemical reactivity is fundamental to designing new synthetic routes and predicting its behavior. For the this compound scaffold, future research will involve systematic studies of its reactivity.
The key functional groups are the secondary alcohol and the chloro-substituent on the aromatic ring. Potential reactions that warrant further investigation include:
Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone using various oxidizing agents. tandfonline.comnih.gov
Substitution: The chloro group on the aromatic ring can potentially undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups. tandfonline.com The alcohol group can also be converted into a good leaving group for subsequent nucleophilic substitution reactions.
Reduction: The chloro group may be removed via catalytic hydrogenation. tandfonline.com
An in-depth study would involve synthesizing a series of dihydroindenols with different substituents on the aromatic ring and in the five-membered ring. By systematically varying these substituents and measuring the reaction rates and outcomes for a standard set of reactions, researchers can build a comprehensive quantitative structure-reactivity relationship (QSAR) model. This model would be invaluable for predicting the properties of new derivatives and guiding the synthesis of compounds with desired characteristics.
Table 1: Potential Reactions for Reactivity Studies
| Reaction Type | Reagent Examples | Product Type |
|---|---|---|
| Oxidation | Potassium permanganate, PCC | Ketone |
| Substitution (of -OH) | Thionyl chloride | Chloroalkane |
| Substitution (of Ar-Cl) | Strong nucleophiles (e.g., NaOMe) | Aryl ether |
Emerging Applications in Interdisciplinary Chemical Research
While the precursor, 5-chloro-2,3-dihydro-1H-inden-1-one, is a known intermediate for arthropodicidal oxadiazines used in pesticides like Indoxacarb, the potential applications for this compound itself and its derivatives are largely unexplored. rsc.orgrsc.org This opens up exciting avenues for interdisciplinary research.
A primary focus will be in medicinal chemistry . The indane scaffold is a privileged structure found in many biologically active compounds. Future research will likely involve:
Library Synthesis: Creating a diverse library of compounds derived from (R)- and (S)-5-chloro-2,3-dihydro-1H-inden-2-ol. This would involve modifying both the alcohol and the chloro-substituent.
Biological Screening: Testing these new compounds for various biological activities, such as enzyme inhibition or receptor binding. For example, related indole (B1671886) structures have been investigated as potent EGFR inhibitors for anticancer applications, and other complex heterocycles have been studied as α-glucosidase inhibitors. researchgate.netnih.gov
Lead Optimization: Promising "hits" from the screening process would be further optimized to improve their potency, selectivity, and pharmacokinetic properties, potentially leading to new drug candidates. nih.gov
Another area is materials science , where chiral molecules can be used to create polymers or liquid crystals with unique optical properties. The rigid indane backbone of this compound makes it an interesting building block for such advanced materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-2,3-dihydro-1H-inden-2-ol, and how do reaction conditions influence yield?
- Methodology :
- Direct halogenation : Chlorination of 2,3-dihydro-1H-inden-2-ol using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or THF) impacts regioselectivity .
- Catalytic pathways : Rhodium-catalyzed cyclocarbonylation of substituted acetylenes (e.g., 1-aryl-2-(trimethylsilyl)acetylenes) under CO pressure, yielding chloro-substituted dihydroindenones that can be reduced to the target alcohol .
- Optimization : Monitor reaction progress via TLC or HPLC. Yields typically range from 60–80% for halogenation, but drop to 30–50% in multi-step catalytic routes due to intermediate instability .
Q. How can the structure and purity of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR to confirm the hydroxyl group (δ ~1.5–2.0 ppm for dihydro protons) and chlorine substituent (deshielding effects on aromatic protons) .
- Mass spectrometry : Confirm molecular weight (168.62 g/mol) via ESI-MS or GC-MS. Fragmentation patterns distinguish positional isomers (e.g., 5-chloro vs. 6-chloro derivatives) .
- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is acceptable for most biological assays .
Q. What are the key functional group transformations possible for this compound?
- Reactivity :
- Oxidation : The secondary alcohol can be oxidized to 5-chloro-2,3-dihydro-1H-inden-2-one using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. Monitor ketone formation via IR (C=O stretch ~1700 cm⁻¹) .
- Substitution : The chlorine atom undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) under microwave-assisted conditions (100–120°C, DMF solvent) .
- Protection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl/imidazole) to prevent side reactions during multi-step syntheses .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?
- Chiral separation :
- HPLC-PDA : Use a Chiralpak AD-H column (amylose tris-(3,5-dimethylphenylcarbamate)) with hexane/ethanol/diethylamine (95:5:0.1 v/v/v) at 1 mL/min. Baseline resolution (Rs >1.5) is achieved in ~6 min .
- Polarimetry : Confirm enantiopurity via specific rotation measurements. For example, (R)- and (S)-enantiomers show opposite rotations (e.g., [α] = ±90° at 589 nm) .
- Enzymatic resolution : Burkholderia cepacia lipase catalyzes kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butanol), yielding enantiomeric excess (ee) >98% .
Q. What strategies address regioselectivity challenges in electrophilic substitution reactions on the inden-ol scaffold?
- Regiochemical control :
- Meta-directing effects : The hydroxyl group acts as a meta-director in Friedel-Crafts alkylation/acylation. For example, acetyl chloride selectively substitutes at the 5-position under solvent-free conditions .
- Steric effects : Bulky substituents (e.g., tert-butyl groups) on the inden-ol ring block substitution at adjacent positions, favoring para-functionalization .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution to guide reagent selection (e.g., soft vs. hard electrophiles) .
Q. How do conflicting stereochemical assignments arise in derivatives of this compound, and how can they be resolved?
- Case study : Discrepancies in (R)-5-chloro-2,3-dihydro-1H-inden-1-ol assignments stem from inconsistent NOE (Nuclear Overhauser Effect) data and X-ray crystallography misinterpretations .
- Resolution :
- X-ray crystallography : Obtain single crystals via vapor diffusion (hexane/ethyl acetate) to unambiguously assign configuration.
- Correlated spectroscopy : 2D-NMR (e.g., COSY, NOESY) clarifies spatial proximity of protons (e.g., H-1 and H-3 interactions confirm cis/trans stereochemistry) .
Data Contradictions and Mitigation
Q. Why do synthetic yields vary significantly across literature reports for this compound?
- Key factors :
- Halogenation efficiency : Excess chlorinating agents (e.g., SO₂Cl₂) may degrade the inden-ol scaffold, reducing yields .
- Catalyst deactivation : Rhodium catalysts in cyclocarbonylation routes are sensitive to moisture, requiring rigorous anhydrous conditions .
- Mitigation : Optimize stoichiometry (1.2 eq. chlorinating agent) and use molecular sieves to stabilize intermediates .
Q. How should researchers reconcile discrepancies in bioactivity data for this compound derivatives?
- Root causes :
- Impurity profiles : Residual solvents (e.g., DMF) or byproducts (e.g., dihydroindenones) in crude samples can skew bioassay results .
- Enantiomeric bias : Unresolved racemates may exhibit mixed agonism/antagonism in receptor-binding studies .
- Solutions :
- Purification : Use preparative HPLC or recrystallization (ethanol/water) to isolate >99% pure compounds.
- Stereochemical controls : Test individual enantiomers in parallel assays to isolate stereospecific effects .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
